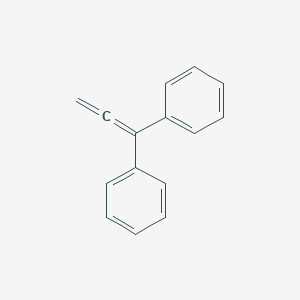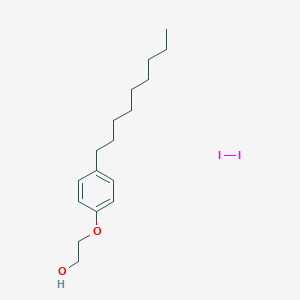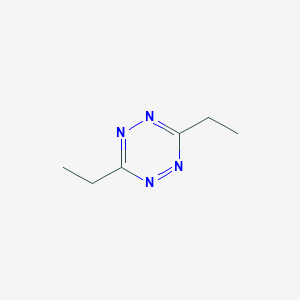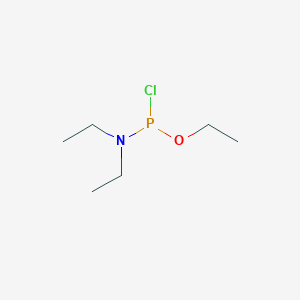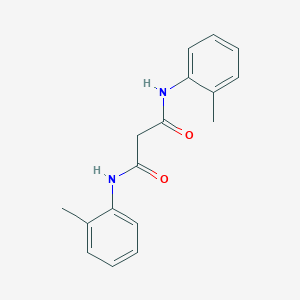
N,N'-Bis(2-methylphenyl)propandiamid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N,N'-bis(2-methylphenyl)propanediamide often involves catalytic reactions and specific reagents to achieve desired structural configurations. For instance, compounds with bisphenol structures are synthesized through reactions involving phenols and ketones in the presence of catalysts like p-toluenesulfonic acid or mercaptoacetic acid as promoters (Zeng Chong-yu, 2008). These methods highlight the importance of reaction conditions, such as temperature, catalyst concentration, and reactant ratios, in determining the yield and purity of the final product.
Molecular Structure Analysis
Structural characterization techniques such as IR, NMR, and MS are crucial for confirming the molecular structure of synthesized compounds. For example, the structure of bisphenol derivatives is often confirmed using these analytical methods, indicating the presence of specific functional groups and molecular configurations (H. Yun-chu, 2004). These techniques provide detailed insights into the molecular architecture, which is essential for understanding the compound's chemical behavior.
Chemical Reactions and Properties
Compounds related to N,N'-bis(2-methylphenyl)propanediamide participate in various chemical reactions, reflecting their reactivity and potential applications. For instance, the electrodetosylation of N,N'-bis-(o-tosylaminophenyl) propanediamide to N,N'-bis-(o-aminophenyl) propanediamide highlights specific reductive reactions facilitated by metal ions (Y. W. Lu, 1997). Such reactions underline the compound's ability to undergo structural transformations under defined conditions.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde bei der Synthese von Kupfer(II)-Komplexen verwendet, die eine signifikante antimikrobielle Aktivität gezeigt haben. Diese Komplexe wurden gegen verschiedene Bakterien getestet, darunter Staphylococcus aureus, Bacillus subtilis, B. cereus, Escherichia coli, Pseudomonas aeruginosa und Yersinia enterocolitica .
Organisch-anorganische nanostrukturierte Hybride
„N,N'-Bis(2-methylphenyl)propandiamid“ wurde zur Herstellung von organisch-anorganischen nanostrukturierten Hybriden verwendet. Diese Hybride wurden durch UV-Vis-Absorptionsspektren, Photoleitfähigkeitsmessungen und Oberflächenphotospannung .
Antibiotika gegen Methicillin-resistente Staphylococcus aureus (MRSA)
Malonamid-Derivate wie „N,N'-Di-o-tolyl-malonamid“ wurden synthetisiert und als Antibiotika gegen MRSA eingesetzt. Diese Derivate haben gezeigt, dass sie das Abtöten von Bakterien und die Beseitigung von Biofilmen bei geringer Zelltoxizität .
Chemische Synthese
„N,N'-Di-o-tolyl-malonamid“ wird in der chemischen Synthese verwendet, insbesondere bei der Herstellung anderer komplexer Verbindungen. Es ist ein wertvolles Synthon mit interessanten chemischen Eigenschaften .
Mehrkomponentenreaktionen (MCRs)
Die Verbindung wurde in Mehrkomponentenreaktionen (MCRs) verwendet, bei denen es sich um chemische Umwandlungen handelt, bei denen drei oder mehr verschiedene Ausgangsstoffe in einem Eintopfverfahren zu einem endgültigen komplexen Produkt reagieren .
Flüssig-flüssig-Extraktion von Actinid(III)- und Lanthanid(III)-Ionen
Malonamid-Derivate wurden bei der Flüssig-Flüssig-Extraktion von Actinid(III)- und Lanthanid(III)-Ionen aus sauren Medien im DIAMEX-Verfahren verwendet .
Safety and Hazards
Wirkmechanismus
Target of Action
More research is needed to identify the specific molecular targets and their roles in the mechanism of action of this compound .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are yet to be elucidated .
Biochemical Pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect the action of the compound .
Eigenschaften
IUPAC Name |
N,N'-bis(2-methylphenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-3-5-9-14(12)18-16(20)11-17(21)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHUBUJGAXACFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357572 | |
| Record name | N,N'-Di-o-tolyl-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
10378-79-7 | |
| Record name | N,N'-Di-o-tolyl-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

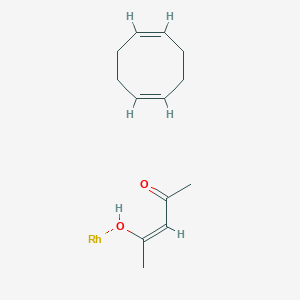

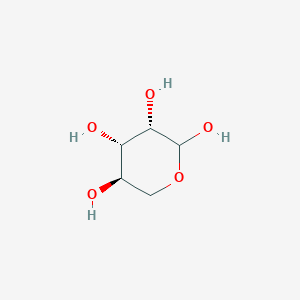
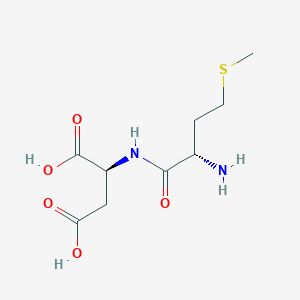

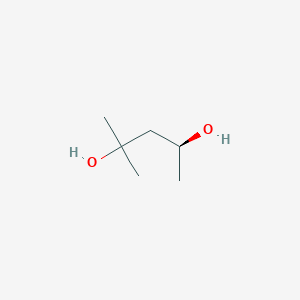
![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)
